

Spectroscopic Profile of 1,1-Dimethoxypropane: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dimethoxypropane

CAS No.: 4744-10-9

Cat. No.: B011042

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1,1-Dimethoxypropane** (CAS No: 4744-10-9), a valuable acetal used in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

1,1-Dimethoxypropane, also known as propionaldehyde dimethyl acetal, is an organic compound with the chemical formula $C_5H_{12}O_2$ and a molecular weight of 104.15 g/mol ^{[1][2]} Its structure features a propane chain with two methoxy groups attached to the first carbon atom.

Spectroscopic Data

The structural elucidation of **1,1-Dimethoxypropane** relies on the combined interpretation of various spectroscopic techniques. The data presented below has been compiled from publicly available spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **1,1-Dimethoxypropane**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.3	Triplet	~5.3	-CH(OCH ₃) ₂
~3.3	Singlet	-	-OCH ₃
~1.5	Sextet	~7.4, ~5.3	-CH ₂ CH ₃
~0.9	Triplet	~7.4	-CH ₂ CH ₃

Table 2: ^{13}C NMR Spectroscopic Data for **1,1-Dimethoxypropane**

Chemical Shift (δ) ppm	Assignment
~109	-CH(OCH ₃) ₂
~53	-OCH ₃
~28	-CH ₂ CH ₃
~10	-CH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum of **1,1-Dimethoxypropane** is characterized by strong C-O and C-H stretching vibrations.

Table 3: Principal Infrared Absorption Bands for **1,1-Dimethoxypropane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970-2820	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (alkane)
1125, 1060	Strong	C-O stretch (acetal)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of **1,1-Dimethoxypropane** shows a characteristic fragmentation pattern.

Table 4: Major Mass Spectrometry Fragments for **1,1-Dimethoxypropane**

m/z	Relative Intensity (%)	Proposed Fragment
75	100	[CH(OCH ₃) ₂] ⁺
73	~70	[M - OCH ₃] ⁺
45	~40	[CH ₂ OCH ₃] ⁺
29	~30	[CH ₂ CH ₃] ⁺

Note: The molecular ion peak (M⁺) at m/z 104 is often weak or absent in the EI spectrum of acetals.^[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1,1-Dimethoxypropane** is prepared by dissolving the sample in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/0.6 mL. The spectrum is recorded on an NMR spectrometer, and the data is processed

(Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

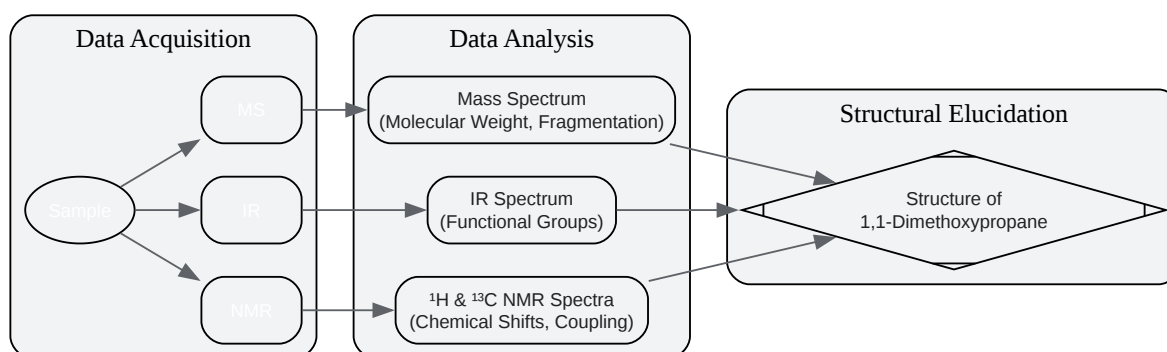
For a neat liquid sample like **1,1-Dimethoxypropane**, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). The plates are then mounted in the spectrometer's sample holder. A background spectrum of the clean salt plates is recorded first and then subtracted from the sample spectrum to obtain the final IR spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each fragment.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of using the described spectroscopic data for the structural elucidation of **1,1-Dimethoxypropane**.



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Spectroscopic data workflow for structural elucidation.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Dimethoxypropane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011042/docs#spectroscopic-profile-of-1-1-dimethoxypropane-a-technical-guide>]

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